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Apigenin-d5 7-Glucuronide

Cat. No.: B1162163
M. Wt: 451.39
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Description

Significance of Apigenin (B1666066) in Phytochemical Research

Apigenin, a naturally occurring flavone, is widely distributed throughout the plant kingdom and is found in various fruits, vegetables, and herbs. nih.gov Its chemical structure, 4′,5,7-trihydroxyflavone, makes it a subject of extensive research. tandfonline.comnih.gov Scientists are interested in apigenin for its potential biological activities. tandfonline.comunair.ac.idmdpi.com

In the body, apigenin undergoes significant metabolism. frontiersin.orgfrontiersin.org It is often found in nature as a glycoside, which is then metabolized to its aglycone form, free apigenin, before absorption. researchgate.net This free apigenin can then be further metabolized through Phase I and II reactions. researchgate.net The study of apigenin and its metabolites is crucial for understanding its potential effects after consumption.

Overview of Phase II Biotransformation Pathways in Xenobiotic and Endobiotic Metabolism

The metabolism of foreign compounds (xenobiotics) and internal compounds (endobiotics) in the body is a complex process designed to detoxify and eliminate these substances. wikipedia.orgopenaccessjournals.com This process is generally divided into two main phases. wikipedia.orgopenaccessjournals.com Phase I reactions introduce or expose functional groups on a molecule, while Phase II reactions involve the conjugation of these modified compounds with polar molecules, making them more water-soluble and easier to excrete. wikipedia.orgdrughunter.commdpi.com

Phase II biotransformation pathways are a crucial part of this detoxification system. upol.cz These pathways include several types of conjugation reactions:

Glucuronidation: The most common Phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comupol.cz

Sulfation: Mediated by sulfotransferases (SULTs). drughunter.com

Glutathione (B108866) conjugation: Catalyzed by glutathione S-transferases (GSTs). drughunter.comupol.cz

Methylation: Involving methyltransferases (MTs). drughunter.com

Acetylation: Carried out by N-acetyltransferases (NATs). drughunter.com

Amino acid conjugation: Mediated by amino acid N-acyltransferases (AATs). drughunter.com

These pathways work in concert to metabolize a wide array of compounds, playing a vital role in drug metabolism and the detoxification of potentially harmful substances. wikipedia.orgmdpi.com

Specific Focus on Glucuronidation in Flavonoid Disposition

Glucuronidation stands out as a primary metabolic pathway for the disposition of flavonoids in humans and other mammals. acs.orgtandfonline.com This process is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). acs.orgtandfonline.com These enzymes transfer glucuronic acid from a donor molecule, UDP-glucuronic acid, to the flavonoid, forming a more water-soluble glucuronide conjugate. tandfonline.com

The low oral bioavailability of many flavonoids is largely attributed to extensive first-pass metabolism, with glucuronidation being a more efficient pathway than Phase I oxidation for some of these compounds. tandfonline.com The expression of UGT enzymes varies between tissues, with the liver and gastrointestinal tract being major sites of flavonoid glucuronidation. tandfonline.com For instance, studies have shown that the glucuronidation of apigenin occurs at a faster rate than its sulfonation in human liver microsomes. frontiersin.org

The position of glucuronidation on the flavonoid structure can also vary. In the case of apigenin, several monoglucuronide and even diglucuronide conjugates have been identified in metabolic studies. nih.gov The formation of these different glucuronides can be tissue- and UGT isoform-specific. acs.orgjst.go.jp For example, in human liver microsomes, the formation of apigenin-7-glucuronide is favored over apigenin-4'-glucuronide, while the opposite is true in intestinal microsomes. jst.go.jp

Rationale for Investigating Apigenin-d5 7-Glucuronide as a Research Probe

In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving precision and accuracy. clearsynth.comtexilajournal.com Deuterated standards, where hydrogen atoms are replaced by deuterium (B1214612), are frequently used for this purpose. clearsynth.comaptochem.com

The rationale for using this compound as a research probe stems from several key advantages offered by deuterated internal standards:

Improved Accuracy in Quantification: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts. scioninstruments.com This allows them to co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer, which is crucial for accurate quantification. texilajournal.comaptochem.com

Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the analysis of the target compound. clearsynth.com A deuterated internal standard helps to correct for these matrix effects, leading to more precise and reliable measurements. clearsynth.com

Method Validation: The use of deuterated standards is integral to the development and validation of robust and reliable analytical methods. clearsynth.com

Tracing Metabolic Pathways: Isotope-labeled compounds can be used to trace the metabolic fate of a parent compound in biological systems, providing valuable insights into metabolic pathways.

Specifically, this compound serves as an ideal internal standard for the quantification of Apigenin 7-Glucuronide, a major metabolite of apigenin. medchemexpress.comnih.govuoguelph.ca Its use in research allows for the precise measurement of this metabolite in various biological samples, contributing to a deeper understanding of apigenin's absorption, distribution, metabolism, and excretion (ADME) profile.

Properties

Molecular Formula

C₂₁H₁₃D₅O₁₁

Molecular Weight

451.39

Synonyms

β-D-5-Hydroxy-2-(p-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl-glucopyranosiduronic Acid-d5;  Apigenin-d5 7-O-Glucuronide;  Apigenin-d5 7-O-β-D-Glucuronide;  Apigenin-d5 7-O-β-D-Glucuronopyranoside;  Apigenin-d5 7-O-β-Glucuronide;  Apigenin-d5 7-Glucuronide

Origin of Product

United States

Synthetic Strategies and Chemical Characterization of Apigenin D5 7 Glucuronide for Research Applications

Methodologies for Chemical Synthesis of Deuterated Glucuronides

The creation of deuterated glucuronides, such as Apigenin-d5 7-Glucuronide, is a sophisticated process essential for biomedical and pharmaceutical research. These isotopically labeled compounds serve as invaluable internal standards in mass spectrometry-based analyses, enhancing the accuracy of quantitative studies. clearsynth.com

Regioselective Glucuronidation Techniques

A primary challenge in the synthesis of flavonoid glucuronides is achieving regioselectivity, the ability to target a specific hydroxyl group on the aglycone for glucuronidation. In the case of apigenin (B1666066), which has hydroxyl groups at the 5, 7, and 4' positions, selective attachment of glucuronic acid at the 7-position is crucial. jst.go.jpjst.go.jp Chemical synthesis often employs a protecting group strategy to achieve this. The more reactive 5- and 4'-hydroxyl groups are temporarily blocked, allowing the 7-hydroxyl group to be selectively targeted for glycosylation. researchgate.net A common method involves the Koenigs-Knorr reaction, where a protected glycosyl halide, activated by a promoter like silver carbonate, reacts with the unprotected hydroxyl group. researchgate.net Following the successful coupling, the protecting groups are carefully removed to yield the desired 7-O-glucuronide.

Deuterium (B1214612) Incorporation Strategies for Stable Isotope Labeling

The introduction of deuterium atoms into the apigenin molecule is a critical step in producing this compound. Deuterium, a stable isotope of hydrogen, minimally alters the chemical properties of the molecule but provides a distinct mass signature. clearsynth.comchem-station.com This mass difference is key to its function as an internal standard.

There are several strategies for deuterium labeling:

Hydrogen-Deuterium Exchange: This method involves exposing apigenin or a precursor to a deuterated solvent, such as heavy water (D₂O) or deuterated methanol (B129727) (CD₃OD), often in the presence of an acid or base catalyst. nih.gov This process facilitates the exchange of hydrogen atoms for deuterium at specific, typically more acidic, positions on the aromatic rings. nih.govyoutube.com

Use of Deuterated Starting Materials: A more controlled approach involves the use of starting materials that already contain deuterium atoms in the desired positions for the total synthesis of the apigenin scaffold.

Enzymatic Synthesis Approaches for Apigenin 7-Glucuronide

Enzymatic synthesis presents a highly efficient and regioselective alternative to chemical methods for producing flavonoid glucuronides. This approach leverages the specificity of enzymes, particularly UDP-glucuronosyltransferases (UGTs), to catalyze the transfer of glucuronic acid to the flavonoid aglycone. nih.govnih.gov

Utilization of UGT Enzymes in Biocatalytic Synthesis

UDP-glucuronosyltransferases are a diverse family of enzymes that play a central role in the metabolism of numerous compounds, including flavonoids. jst.go.jpresearchgate.net Different UGT isoforms exhibit distinct substrate and regioselectivity. For the synthesis of Apigenin 7-Glucuronide, specific UGT isoforms that preferentially target the 7-hydroxyl group are employed. nih.govnih.gov For instance, UGT1A1 and UGT1A3 have been shown to regioselectively metabolize the 7-OH group of flavonoids. nih.gov Recombinant UGT enzymes, produced in systems like E. coli, can be used for in vitro synthesis, offering a clean and highly specific route to the desired product. nih.govnih.gov

Optimization of Reaction Conditions for Preparative Yields

To achieve high yields in enzymatic synthesis, it is essential to optimize various reaction parameters. doi.orgnih.govresearchgate.net Key factors include:

Enzyme and Substrate Concentrations: The concentrations of the UGT enzyme, apigenin, and the sugar donor, UDP-glucuronic acid (UDPGA), must be carefully balanced to ensure efficient conversion.

pH and Temperature: UGT enzymes have optimal pH and temperature ranges for their activity, which need to be maintained for maximal product formation.

Cofactors: The presence of certain divalent cations, such as MgCl₂, can be critical for enzyme activity. doi.org

Reaction Time: The incubation period must be sufficient to allow the reaction to proceed to completion.

By fine-tuning these conditions, it is possible to achieve high preparative yields of Apigenin 7-Glucuronide. mdpi.comcriver.com

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of Synthesized Standards

Following synthesis, the structural integrity and purity of this compound must be rigorously verified. A combination of chromatographic and spectroscopic techniques is employed for this purpose. nih.govacs.org

Interactive Data Table: Analytical Techniques for Compound Characterization

TechniquePurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and separationRetention time, peak purity, and quantification of the target compound relative to impurities. researchgate.netnih.govnih.govphytopharmajournal.com
Mass Spectrometry (MS) Molecular weight confirmation and structural analysisAccurate mass of the molecular ion, confirmation of deuterium incorporation, and fragmentation patterns for structural elucidation. nih.govresearchgate.netresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidationDetailed information on the chemical environment of each atom, confirmation of the glucuronidation site, and verification of deuterium labeling through the absence of specific proton signals. nih.govacs.org

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of this compound, NMR is critical for confirming the precise location of the five deuterium atoms on the apigenin backbone.

A typical analytical approach would involve acquiring both ¹H (proton) and ¹³C (carbon) NMR spectra. In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the protons that have been replaced by deuterium would confirm the positions of deuteration. For comparison, the ¹H NMR spectrum of the non-deuterated Apigenin 7-Glucuronide shows distinct signals for all its protons. For instance, the characteristic signals for the protons on the B-ring and specific positions on the A and C rings of the apigenin structure would be absent or significantly diminished in the deuterated version, directly indicating the sites of deuterium labeling.

Table 1: Hypothetical ¹H NMR Spectral Data Comparison

Proton Position Apigenin 7-Glucuronide (Expected Chemical Shift, δ ppm) This compound (Expected Observation)
H-2', H-6' ~7.9 Absent
H-3', H-5' ~6.9 Absent
H-3 ~6.8 Signal Present
H-8 ~6.8 Absent
H-6 ~6.4 Absent
H-1'' (Glucuronide) ~5.1 Signal Present

Note: This table is illustrative and based on expected spectral changes. Actual chemical shifts can vary based on solvent and experimental conditions.

Furthermore, ²H (deuterium) NMR spectroscopy could be employed to directly observe the signals from the deuterium atoms, providing definitive proof of their presence and chemical environment.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and isotopic purity of a compound. For this compound, HRMS provides a highly accurate mass measurement, which can be used to verify the incorporation of the five deuterium atoms.

The expected molecular formula for this compound is C₂₁H₁₃D₅O₁₁. scbt.com This would result in a distinct monoisotopic mass that is higher than its non-deuterated counterpart (C₂₁H₁₈O₁₁). HRMS analysis can measure this mass with high precision (typically to within 5 ppm), confirming the molecular formula and, by extension, the successful deuteration.

The isotopic purity is also assessed using HRMS. This involves examining the isotopic distribution of the molecular ion peak. A high isotopic purity would be indicated by a dominant peak corresponding to the d5 species, with minimal contributions from d0 to d4 species. This ensures that the internal standard will not contribute significantly to the signal of the non-deuterated analyte being measured.

Table 2: Molecular Weight and Formula

Compound Molecular Formula Monoisotopic Mass (Da)
Apigenin 7-Glucuronide C₂₁H₁₈O₁₁ 446.0849

Advanced Chromatographic Purity Profiling

To ensure that the deuterated standard is free from non-deuterated apigenin 7-glucuronide and other impurities, advanced chromatographic techniques are utilized. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds. phytopurify.com

A validated HPLC method, typically employing a C18 reversed-phase column with a gradient elution of water and an organic solvent (like acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., formic acid), is used to separate this compound from any potential impurities. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected, often by a UV detector set to the absorption maximum of the flavonoid (around 335 nm) or by an Evaporative Light Scattering Detector (ELSD). For a high-quality standard, the purity is expected to be ≥95%.

Given that Apigenin 7-Glucuronide is not chiral, the use of chiral HPLC for stereoisomer analysis is not applicable in this context. The focus of chromatographic analysis is on chemical and isotopic purity.

Metabolic Pathways and Enzymatic Mechanisms Governing Apigenin Glucuronidation in Research Models

Role of Uridine Diphosphate-Glucuronosyltransferases (UGTs) in Apigenin (B1666066) 7-Glucuronidation

The conversion of apigenin to its 7-glucuronide conjugate is predominantly mediated by UGT enzymes. These enzymes, located primarily in the endoplasmic reticulum, play a crucial role in the detoxification and elimination of a wide array of xenobiotics and endogenous compounds. ingentaconnect.comnih.govxenotech.com The regioselectivity of UGTs is a key factor, with certain isoforms preferentially catalyzing glucuronidation at the 7-hydroxyl group of the apigenin structure.

In vitro studies utilizing recombinant human UGT enzymes and microsomal models have identified several specific isoforms responsible for the formation of Apigenin 7-Glucuronide.

UGT1A9 and UGT1A1 : These isoforms are consistently identified as the major enzymes catalyzing the glucuronidation of apigenin at the C7 position. jst.go.jp Studies using human liver microsomes have highlighted the prominent role of both UGT1A1 and UGT1A9 in this specific metabolic reaction. jst.go.jpmdpi.com

UGT1A6 : Research using intact Caco-2 cells, a model for the intestinal epithelium, has shown that UGT1A6 is a major contributor to apigenin glucuronidation. nih.gov Silencing the UGT1A6 gene in these cells resulted in a significant (60%) decrease in apigenin metabolism rates. nih.gov

UGT1A3 : This isoform has also been shown to be effective in the glucuronidation of apigenin. nih.gov Along with UGT1A9, UGT1A3 is known to favor the 7-OH position for glucuronidation on flavonoids. researchgate.net

UGT2B7 : The UGT2B7 isoform, which is known to have a wide substrate range, has also demonstrated the ability to form apigenin glucuronides. ingentaconnect.comresearchgate.net

The following table summarizes the key UGT isoforms involved in Apigenin 7-Glucuronidation based on in vitro findings.

UGT IsoformKey FindingResearch ModelReference
UGT1A9Major enzyme for C7-glucuronidation.Human Liver & Intestinal Microsomes, Recombinant UGTs jst.go.jpmdpi.com
UGT1A1Major enzyme for C7-glucuronidation.Human Liver & Intestinal Microsomes, HepG2 Cells jst.go.jpnih.gov
UGT1A6Major contributor to glucuronidation.Caco-2 Cells nih.gov
UGT1A3Effective in apigenin glucuronidation.Recombinant UGTs nih.gov
UGT2B7Demonstrated activity towards apigenin.Recombinant UGTs ingentaconnect.comresearchgate.net

The efficiency of different UGT isoforms in catalyzing apigenin 7-glucuronidation can be quantified by their kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax reflects the maximum rate of the reaction.

Kinetic analyses in human liver and intestinal microsomes demonstrate different profiles for the formation of apigenin glucuronides. For instance, the intrinsic clearance (CLint) value for the formation of Apigenin 7-Glucuronide (AP-7G) is substantially higher than that for Apigenin-4'-Glucuronide (AP-4'G) in liver microsomes, indicating more efficient 7-glucuronidation in the liver. jst.go.jp Conversely, in intestinal microsomes, the CLint value for AP-7G is lower than for AP-4'G. jst.go.jp

While specific Km and Vmax values for apigenin with every individual UGT isoform are not always available in comparative studies, related research on other flavonoids provides context. For example, studies on the isoflavones tectorigenin and irigenin with recombinant UGT1A1 and UGT1A9 show distinct kinetic profiles, with Km values in the low micromolar range, highlighting the high affinity of these enzymes for flavonoid substrates. mdpi.comnih.gov

ParameterHuman Liver Microsomes (Apigenin)Human Intestinal Microsomes (Apigenin)Reference
AP-7G Formation Activity (nmol/min/mg protein) 11.01.32 (12% of liver) jst.go.jp
AP-4'G Formation Activity (nmol/min/mg protein) 1.013.23 (3.2-fold of liver) jst.go.jp
CLint Value Order AP-7G > AP-4'GAP-7G < AP-4'G jst.go.jp

Tissue-Specific Expression and Activity of Glucuronidating Enzymes in Pre-clinical Models

The liver is a primary site for drug metabolism, expressing a wide array of UGT enzymes. nih.govxenotech.com

High Expression and Activity : Human liver expresses high levels of UGT1A1 and UGT1A9, which are the main enzymes responsible for apigenin 7-glucuronidation. jst.go.jpmdpi.comnih.gov Other significant UGTs in the liver include UGT1A4, UGT2B4, UGT2B7, and UGT2B10. nih.gov

The gastrointestinal tract is a crucial site for the first-pass metabolism of many orally ingested compounds, including apigenin. caldic.com

Significant First-Pass Effect : Studies in rats have demonstrated an extensive intestinal first-pass effect for apigenin, with the intestine having a greater contribution to its pre-systemic elimination than the liver. elsevierpure.comresearchgate.net Apigenin is significantly metabolized in intestinal S9 fractions, primarily into Apigenin 7-Glucuronide. elsevierpure.comresearchgate.net

UGT Isoform Expression : The small intestine expresses several UGT isoforms that metabolize apigenin, including UGT1A1, UGT1A6, UGT1A8, and UGT1A10. jst.go.jpnih.gov The protein expression levels of UGT1A1 and UGT1A9 in intestinal microsomes are estimated to be approximately 40% and 25% of those in liver microsomes, respectively. jst.go.jp Despite lower expression levels, the direct exposure of the intestinal wall to high concentrations of apigenin after ingestion makes intestinal glucuronidation a critical factor in its low bioavailability. elsevierpure.comresearchgate.netcaldic.com

TissueKey UGTs for ApigeninMetabolic ProfileReference
Liver UGT1A1, UGT1A9 (major); UGT1A4, UGT2B7, UGT2B10 also highly expressed.High capacity for 7-glucuronidation. Formation of AP-7G is the dominant pathway. jst.go.jpnih.gov
Intestine UGT1A1, UGT1A6, UGT1A8, UGT1A10.Major site of first-pass metabolism. Significant formation of apigenin glucuronides before systemic circulation. jst.go.jpnih.govelsevierpure.comresearchgate.netcaldic.com

Modulatory Effects on UGT Activity Affecting Apigenin 7-Glucuronide Formation

The formation of Apigenin 7-Glucuronide can be influenced by various factors that modulate the activity and expression of UGT enzymes. This modulation can occur through induction (up-regulation) or inhibition of the enzymes.

Enzyme Induction :

Apigenin itself has been shown to induce the expression of UGT1A1 in both human hepatic (HepG2) and intestinal (Caco-2) cell lines. researchgate.netnih.gov This suggests a potential for auto-induction, where apigenin can enhance its own metabolism.

Co-administration with other phytochemicals can also lead to induction. For example, sulforaphane, an isothiocyanate, acts synergistically with apigenin to increase the transcription of UGT1A1 in Caco-2 cells. researchgate.netresearchgate.net

Enzyme Inhibition :

Other natural compounds can inhibit apigenin glucuronidation. Resveratrol, a polyphenol, has been found to inhibit the formation of apigenin glucuronides by UGT1A9 in a non-competitive manner, with a reported inhibition constant (Ki) of 7.782 μM. mdpi.com This inhibition can increase the bioavailability of apigenin by reducing its hepatic metabolism. mdpi.com Such interactions are a key consideration in the context of dietary supplements and herbal medicines where multiple compounds are ingested simultaneously. researchgate.net

Investigation of Enzyme Induction in Cellular and Animal Models

The glucuronidation of apigenin is a critical phase II metabolic pathway mediated by UDP-glucuronosyltransferases (UGTs). Research using in vitro cellular models has demonstrated that apigenin can induce the expression of these key enzymes. In a study utilizing the human intestinal Caco-2 cell line, apigenin was shown to modulate the gene expression of UGT1A1, an important enzyme in its metabolism. oup.comnih.gov

Treatment of undifferentiated Caco-2 cells with apigenin resulted in a significant increase in UGT1A1 transcription. nih.gov Specifically, apigenin was found to induce UGT1A1 transcription by approximately 4-fold. oup.comnih.govresearchgate.net This induction suggests a potential for auto-regulation of its own metabolism. The study also investigated the interaction between apigenin and sulforaphane, another dietary compound. When used in combination, sulforaphane and apigenin produced a synergistic induction of UGT1A1 mRNA, increasing it up to 12-fold. oup.comresearchgate.net This synergistic effect points to different underlying mechanisms of enzyme induction by the two compounds. oup.com While apigenin's induction of UGT1A1 may be associated with NF-κB translocation, sulforaphane's effect appears to be mediated by the MAPK/extracellular signal-regulated kinase pathway. nih.gov

These findings highlight that in a research context, apigenin can influence the expression of enzymes responsible for its own glucuronidation, a factor that is significant in cellular models for understanding its metabolic fate.

Table 1: Induction of UGT1A1 mRNA in Caco-2 Cells by Apigenin and Sulforaphane


Compound(s)Fold Induction of UGT1A1 mRNAReference
Apigenin~4.0-fold[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGcDKv3i0V_lm4XpIekeDJ_WMorh30CYtZbg-NKefyIfB1cR_c1f3nURppAydAco4ebfxfpa2izSiVdTuIB5QupyuM0YojYK9mN__v5ckk9AuARdpIkEkW86omVecuv32Glw668hteC4L0JfX0pbFL-RNxQW4V57r4JUuVTe2AHWnf3)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJU45Ey9GS8XilpO5sLd4tmEr4PiTSKTwHiWwS0E-S6JwsddFJhOQmkYDfuY6D5e2_Rf7PpTHhdQCJG9k7ske0AYOPU9g5u2NbCzKRMy-9yRIMhBbMDco6zJnTlAjdcSnNJRM%3D)]
Sulforaphane (SFN)~3.7-fold[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGcDKv3i0V_lm4XpIekeDJ_WMorh30CYtZbg-NKefyIfB1cR_c1f3nURppAydAco4ebfxfpa2izSiVdTuIB5QupyuM0YojYK9mN__v5ckk9AuARdpIkEkW86omVecuv32Glw668hteC4L0JfX0pbFL-RNxQW4V57r4JUuVTe2AHWnf3)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJU45Ey9GS8XilpO5sLd4tmEr4PiTSKTwHiWwS0E-S6JwsddFJhOQmkYDfuY6D5e2_Rf7PpTHhdQCJG9k7ske0AYOPU9g5u2NbCzKRMy-9yRIMhBbMDco6zJnTlAjdcSnNJRM%3D)]
Apigenin + Sulforaphane (SFN)~12.0-fold (Synergistic)[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGcDKv3i0V_lm4XpIekeDJ_WMorh30CYtZbg-NKefyIfB1cR_c1f3nURppAydAco4ebfxfpa2izSiVdTuIB5QupyuM0YojYK9mN__v5ckk9AuARdpIkEkW86omVecuv32Glw668hteC4L0JfX0pbFL-RNxQW4V57r4JUuVTe2AHWnf3)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZ3yw3Dp4B99nCkWJo-4r_omrCv-uOU8WYvA7vOzcFDV9KNpHNjUWposimxZR5wii3LPo_7uamYlc7hxzJyeR7Dz4p6cRPxmF8OYPXdEtnMvFRuZ8ZB2QgO8QchsZn4y4ujqKxA_kPgRPkBh2gk2i97Hb7tmJuyTVR8TCmeEFVRi_nh9PgRdjrs6hyqASiazG1MauzVGmX0VDP_3jGBQJey6jcRd63mWRUTz_6ptNdiycqLiXpmuT-Ce18wOsh3kASFFdARZXxr8bJWsAgARA%3D)]

Analysis of Enzyme Inhibition by Co-administered Compounds (in vitro and pre-clinical studies)

The metabolic pathways of flavonoids, including the formation of Apigenin 7-Glucuronide, can be influenced by the presence of other compounds that inhibit key metabolic enzymes. In vitro studies have shown that various flavonoids, including apigenin itself, can inhibit the activity of cytochrome P450 (CYP) enzymes, which are primarily involved in phase I metabolism but can influence the substrate availability for phase II reactions like glucuronidation.

Research has demonstrated that apigenin, along with flavonoids like acacetin and chrysin, can inhibit the activity of the CYP3A4 enzyme. mdpi.com CYP3A4 is a major enzyme involved in the metabolism of a wide range of xenobiotics. The inhibition of this enzyme can alter the metabolic profile of co-administered substances. One study confirmed this inhibitory effect using nifedipine oxidation as a marker for CYP3A4 activity. mdpi.com The findings indicated that these flavonoids act as irreversible inhibitors, a mechanism that involves reducing the heme concentration of the enzyme. mdpi.com Apigenin's potential to inhibit such enzymes suggests that it may be involved in drug-drug interactions. caldic.comnih.gov

Table 2: In Vitro Inhibition of Metabolic Enzymes by Selected Flavonoids


FlavonoidEnzyme InhibitedType of InhibitionResearch ContextReference
ApigeninCYP3A4IrreversibleIn vitro assay using marker substrates (e.g., testosterone, nifedipine)[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnNcxpz9OC9-eQZb1SpH5fRPS_M40Fjpf6Hg9rwlAdyOAVmuXyi9RbK1Qc2MA7PJRhg61WC7bAwkuIknfCLl7rxAhRLyWNaBwtJa9vsLi_mIz30b9ZRSJGCIqoidZBIKyx8co%3D)]
AcacetinCYP3A4IrreversibleIn vitro assay[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnNcxpz9OC9-eQZb1SpH5fRPS_M40Fjpf6Hg9rwlAdyOAVmuXyi9RbK1Qc2MA7PJRhg61WC7bAwkuIknfCLl7rxAhRLyWNaBwtJa9vsLi_mIz30b9ZRSJGCIqoidZBIKyx8co%3D)]
ChrysinCYP3A4Irreversible (most potent in study)In vitro assay[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnNcxpz9OC9-eQZb1SpH5fRPS_M40Fjpf6Hg9rwlAdyOAVmuXyi9RbK1Qc2MA7PJRhg61WC7bAwkuIknfCLl7rxAhRLyWNaBwtJa9vsLi_mIz30b9ZRSJGCIqoidZBIKyx8co%3D)]
PinocembrinCYP3A4IrreversibleIn vitro assay[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnNcxpz9OC9-eQZb1SpH5fRPS_M40Fjpf6Hg9rwlAdyOAVmuXyi9RbK1Qc2MA7PJRhg61WC7bAwkuIknfCLl7rxAhRLyWNaBwtJa9vsLi_mIz30b9ZRSJGCIqoidZBIKyx8co%3D)]

Deconjugation and Further Metabolism of Apigenin 7-Glucuronide

Role of Beta-Glucuronidase Enzymes in Glucuronide Hydrolysis

The deconjugation of Apigenin 7-Glucuronide back to its aglycone form, apigenin, is a pivotal step in its enterohepatic circulation and further metabolism. This reaction is catalyzed by β-glucuronidase (beta-glucuronidase) enzymes. covachem.com These hydrolase enzymes are responsible for the hydrolytic cleavage of glucuronide conjugates. covachem.com

Gut Microbiota-Mediated Biotransformation of Apigenin Glucuronides in Research Contexts

The gut microbiota plays a substantial role in the metabolism of dietary flavonoids, including apigenin and its glucuronides. cabidigitallibrary.orgnih.gov After ingestion, a significant portion of these compounds reaches the colon, where they interact with the vast microbial ecosystem. cabidigitallibrary.org The intestinal microbiota possesses a wide array of enzymes, such as β-glucuronidases, that are capable of hydrolyzing glucuronide conjugates. mdpi.com

Studies comparing germ-free and human microbiota-associated (HMA) rats have demonstrated the critical contribution of gut bacteria to apigenin metabolism. nih.gov In HMA rats administered apigenin-7-glucoside (a related precursor), a variety of degradation products were detected that were absent in germ-free rats. nih.gov These metabolites include naringenin, phloretin, and various phenolic acids such as 3-(4-hydroxyphenyl)propionic acid, 3-(3,4-dihydroxyphenyl)propionic acid, and 3-(3-hydroxyphenyl)propionic acid. nih.gov

Table 3: Metabolites of Apigenin Glucuronides/Glycosides Formed by Gut Microbiota


MetabolitePrecursorResearch ModelReference
ApigeninApigenin-7-GlucosideIn vitro incubation with fecal suspensions; In vivo (HMA rats)[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFd30Jv3v8dFul_p_HU5JJ9aDC-LXsJFpTgNpcXSWuescF-FeQCTtMMMuqPH_9jicx_XYw9baY0-Rw3fFFggww05szk_gDIk1zEdHDfR9jSjvjgFjDy0eVJae2wn19R9Z1y5s%3D)]
NaringeninApigenin-7-GlucosideIn vitro incubation with fecal suspensions; In vivo (HMA rats)[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFd30Jv3v8dFul_p_HU5JJ9aDC-LXsJFpTgNpcXSWuescF-FeQCTtMMMuqPH_9jicx_XYw9baY0-Rw3fFFggww05szk_gDIk1zEdHDfR9jSjvjgFjDy0eVJae2wn19R9Z1y5s%3D)]
3-(4-hydroxyphenyl)propionic acidApigenin/Apigenin-7-GlucosideIn vitro incubation with fecal suspensions; In vivo (HMA rats)[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFd30Jv3v8dFul_p_HU5JJ9aDC-LXsJFpTgNpcXSWuescF-FeQCTtMMMuqPH_9jicx_XYw9baY0-Rw3fFFggww05szk_gDIk1zEdHDfR9jSjvjgFjDy0eVJae2wn19R9Z1y5s%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqC868Jj5CUJay0Rr60SrZEPSYzqViroN2zFmNtHkkRziKsC-aowYhOEFOUK0q5yREAlJRQA_KmANPqOaWub-bTQn4m5L1kWPZTwoDFLfkVjLdQFSXaFvea9Gew684l_Fc3w%3D%3D)]
PhloretinApigenin-7-GlucosideIn vivo (HMA rats)[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFd30Jv3v8dFul_p_HU5JJ9aDC-LXsJFpTgNpcXSWuescF-FeQCTtMMMuqPH_9jicx_XYw9baY0-Rw3fFFggww05szk_gDIk1zEdHDfR9jSjvjgFjDy0eVJae2wn19R9Z1y5s%3D)]
3-(3,4-dihydroxyphenyl)propionic acidApigenin-7-GlucosideIn vivo (HMA rats)[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFd30Jv3v8dFul_p_HU5JJ9aDC-LXsJFpTgNpcXSWuescF-FeQCTtMMMuqPH_9jicx_XYw9baY0-Rw3fFFggww05szk_gDIk1zEdHDfR9jSjvjgFjDy0eVJae2wn19R9Z1y5s%3D)]
3-(3-hydroxyphenyl)propionic acidApigenin-7-GlucosideIn vivo (HMA rats)[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFd30Jv3v8dFul_p_HU5JJ9aDC-LXsJFpTgNpcXSWuescF-FeQCTtMMMuqPH_9jicx_XYw9baY0-Rw3fFFggww05szk_gDIk1zEdHDfR9jSjvjgFjDy0eVJae2wn19R9Z1y5s%3D)]

Advanced Analytical Methodologies for Apigenin D5 7 Glucuronide and Its Analogues in Research

Development and Validation of Quantitative Analytical Assays for Apigenin (B1666066) 7-Glucuronide in Research Matricesnih.govchula.ac.thresearchgate.net

The development of robust and validated quantitative assays is fundamental for the accurate determination of Apigenin 7-Glucuronide in complex biological samples. nih.govchula.ac.thresearchgate.net These assays are crucial for pharmacokinetic studies, metabolism research, and understanding the biological activities of apigenin and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimizationnih.govchula.ac.thresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of Apigenin 7-Glucuronide due to its high sensitivity and selectivity. ijhsr.org Method optimization involves several critical steps to ensure reliable and reproducible results.

A key aspect of optimization is the selection of appropriate precursor and product ions for multiple reaction monitoring (MRM). For many flavonoid glucuronides, a common fragmentation pattern involves the loss of the glucuronic acid moiety (-176 Da). nih.gov The selection of the most abundant and stable fragment ions is crucial for achieving high sensitivity. nih.gov

Chromatographic conditions are also meticulously optimized. This includes the choice of the analytical column, typically a C18 reversed-phase column, and the mobile phase composition. chula.ac.thfrontiersin.org Gradient elution with solvents like acetonitrile (B52724) and water, often containing additives like formic acid to improve ionization efficiency, is commonly employed to achieve optimal separation from other matrix components. nih.govfrontiersin.org

The validation of the LC-MS/MS method is performed according to established guidelines and typically includes the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. mdpi.comsemanticscholar.org For instance, a validated method for Apigenin 7-Glucuronide in bile and blood samples demonstrated linearity over a specific concentration range with a high correlation coefficient (r² > 0.98). nih.gov

Table 1: Example of LC-MS/MS Method Validation Parameters for Apigenin 7-Glucuronide

Parameter Result Reference
Linearity (Bile) 10.0 nM to 5000.0 nM nih.gov
Linearity (Blood) 1.56 nM to 4000.0 nM nih.gov
Correlation Coefficient (r²) ≥ 0.98 nih.gov
Lower Limit of Quantification (LLOQ) 10 nM (Bile), 1.56 nM (Blood) nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry (HRMS)chula.ac.thresearchgate.net

The coupling of ultra-high performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of Apigenin 7-Glucuronide. nih.gov UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution, improved peak shapes, and faster analysis times compared to conventional HPLC. nih.gov

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which greatly enhances the confidence in compound identification. chula.ac.thnih.gov This is particularly valuable in complex matrices where isobaric interferences may be present. The high resolution allows for the differentiation of compounds with very similar nominal masses. nih.gov

The combination of UHPLC and HRMS has been successfully applied to the quality control of herbal medicines containing apigenin and its derivatives, demonstrating the power of this technique for both identification and quantification. chula.ac.th The data obtained from UHPLC-HRMS can be used for structural elucidation of unknown metabolites and for comprehensive profiling of flavonoids in biological samples. nih.gov

Application of Apigenin-d5 7-Glucuronide as an Internal Standard in Isotope Dilution Mass Spectrometryfrontiersin.org

Isotope dilution mass spectrometry is considered the gold standard for quantitative analysis due to its ability to correct for variations during sample preparation and analysis. frontiersin.org this compound, a stable isotope-labeled internal standard, is instrumental in this technique.

Enhancement of Analytical Precision and Accuracy in Complex Biological Matrices (research samples)frontiersin.org

The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of quantification in complex biological matrices such as plasma, urine, and tissue homogenates. frontiersin.org Because the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. frontiersin.org

Any loss of analyte during the extensive sample preparation process is mirrored by a proportional loss of the internal standard. frontiersin.org By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, irrespective of sample loss or variations in instrument response. frontiersin.org

Mitigation of Matrix Effects and Ion Suppression in LC-MS/MS Analysis

Matrix effects, which include ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of biological samples. nih.gov These effects arise from co-eluting endogenous compounds that interfere with the ionization of the target analyte, leading to inaccurate quantification.

The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. frontiersin.org Since the internal standard and the analyte are affected by ion suppression or enhancement to the same extent, the ratio of their signals remains constant, ensuring the accuracy of the measurement. frontiersin.org This is a significant advantage over using a structural analogue as an internal standard, which may not experience the same degree of matrix effect. nih.gov

Sample Preparation Strategies for Glucuronidated Metabolites in Biological Research Matricesresearchgate.net

The effective extraction and purification of glucuronidated metabolites from complex biological matrices are critical for reliable quantification. The choice of sample preparation technique depends on the nature of the matrix and the concentration of the analyte.

Commonly used techniques for the extraction of flavonoid glucuronides include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma and serum samples. It involves adding a solvent like acetonitrile or methanol (B129727) to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): LLE is used to separate analytes from interfering substances based on their differential solubility in two immiscible liquids. This technique can be effective for cleaning up complex samples. researchgate.netmdpi.com

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. nih.gov It utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent. SPE is particularly useful for removing substances that can cause significant matrix effects, such as bile acids in bile samples. nih.gov A study on flavonoid glucuronides in bile demonstrated that a specific SPE procedure could remove over 90% of interfering bile acids. nih.gov

The optimization of the sample preparation method is crucial to maximize recovery and minimize matrix effects, ultimately leading to more accurate and reliable analytical results. researchgate.net

Table 2: Mentioned Compound Names

Compound Name
Acacetin-7-O-β-D-glucuronide
Apigenin
This compound
Apigenin 7-Glucuronide
Baicalein
Baicalin
Diosmetin-7-O-β-D-glucuronide
Luteolin (B72000)
Luteolin-7-O-β-D-glucuronide
Rutin
Tilianin
Wogonin

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques

The accurate quantification of this compound and its analogues from biological matrices is heavily reliant on efficient sample preparation. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two commonly employed techniques, each with distinct advantages and considerations.

Solid-Phase Extraction (SPE) is a highly selective and efficient method for the extraction and clean-up of flavonoid glucuronides from complex biological samples like plasma and bile. nih.gov This technique utilizes a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through. For compounds like apigenin glucuronides, which can be challenging to quantify in bile due to signal suppression from bile acids, SPE is particularly advantageous. A validated LC-MS/MS method for the quantification of flavonoid glucuronides, including apigenin-7-O-glucuronide, in bile and blood samples demonstrated the successful use of SPE to remove over 90% of interfering bile acids. nih.gov The recoveries of the glucuronides using this SPE procedure were greater than 85%, indicating high efficiency. nih.gov

Liquid-Liquid Extraction (LLE) offers a simpler and more economical approach to sample preparation. researchgate.net This method involves the partitioning of the analyte between two immiscible liquid phases. For the analysis of apigenin and its metabolites, LLE has been successfully applied. In one study, ethyl acetate (B1210297) was used as the extraction solvent for luteolin and apigenin from plasma, yielding recoveries between 93.8% and 104.5%. researchgate.net Another validated HPLC method for the determination of low concentrations of apigenin-7-O-glucuronide in a topical cream utilized dichloromethane (B109758) for LLE. researchgate.net While effective, LLE can sometimes be less selective than SPE and may require larger volumes of organic solvents. nih.gov The choice between SPE and LLE often depends on the complexity of the sample matrix, the required level of sensitivity, and throughput needs.

Table 1: Comparison of SPE and LLE for Apigenin Glucuronide Analysis

Feature Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Selectivity High, can be tailored by sorbent choice Moderate, depends on solvent polarity
Efficiency High recovery (>85% for apigenin glucuronides) nih.gov Variable, but can be high (93.8-104.5% for apigenin) researchgate.net
Sample Clean-up Excellent, effectively removes interferences like bile acids nih.gov Good, but may have more matrix effects
Solvent Consumption Generally lower Can be higher
Complexity More complex, requires method development Simpler and more economical researchgate.net
Automation Easily automated for high-throughput More challenging to automate

Considerations for Glucuronide Stability During Sample Processing

The stability of glucuronide conjugates during sample collection, storage, and processing is a critical factor for accurate quantification. Glucuronides can be susceptible to enzymatic degradation by β-glucuronidases and chemical hydrolysis, particularly under certain pH and temperature conditions.

Studies on the stability of apigenin-7-O-glucoside, a related compound, have shown that it is relatively stable to thermal processing at 100°C for up to 5 hours across a pH range of 3, 5, and 7, retaining 90-95% of the original concentration. nih.gov However, its aglycone, apigenin, degrades rapidly at pH 5 and neutral pH. nih.gov Another study on apigenin-7-O-glucoside indicated it was partially hydrolyzed under acidic conditions, with the rate of hydrolysis dependent on both pH and temperature. nih.gov This highlights the importance of maintaining appropriate pH and temperature throughout the analytical process to prevent the degradation of this compound back to its aglycone.

For deuterated standards like this compound, the kinetic isotope effect (KIE) can influence their stability compared to their non-deuterated counterparts. The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions, including enzymatic cleavage. nih.govjuniperpublishers.com This enhanced stability can be advantageous during sample processing, potentially leading to more reliable quantification. However, it is crucial to validate the stability of the deuterated standard under the specific conditions of the bioanalytical method to ensure that it accurately reflects the behavior of the native analyte. Generic approaches to stabilize glucuronides in liquid matrices include pH adjustment and storage at low temperatures (e.g., -80°C). juniperpublishers.com

Table 2: Factors Affecting Apigenin Glucuronide Stability

Factor Effect on Stability Recommendations for Sample Processing
pH Susceptible to hydrolysis in acidic conditions nih.gov Maintain neutral or slightly acidic pH; avoid strong acids
Temperature Degradation increases with higher temperatures nih.govmdpi.com Keep samples on ice during processing and store at -80°C
Enzymatic Activity β-glucuronidases can cleave the glucuronide bond Use enzyme inhibitors or rapid inactivation methods (e.g., protein precipitation)
Isotope Labeling Deuteration can enhance metabolic stability due to the kinetic isotope effect nih.govjuniperpublishers.com Validate stability of the deuterated standard under assay conditions

Targeted Metabolomics and Flux Analysis in Apigenin Glucuronidation Studies

Targeted metabolomics and flux analysis are powerful tools for elucidating the metabolic pathways of compounds like apigenin. By using isotopically labeled precursors, researchers can trace the transformation of these molecules within biological systems, providing quantitative insights into their metabolism.

Isotope Tracing Studies using Deuterated Apigenin Precursors in Cellular Systems

Isotope tracing with deuterated precursors, such as deuterated apigenin, is a valuable technique to study its metabolic fate, including glucuronidation, in cellular systems. A study investigating the anti-tumor effects of deuterated apigenin (D-AP) in HCT116 cells demonstrated the successful deuteration of apigenin and its subsequent effects on cellular processes. nih.gov The study found that deuteration enhanced the systemic anti-cancer effect of apigenin by promoting the blockage of cell proliferation and inducing early apoptosis. nih.gov While this particular study focused on the therapeutic effects, the use of deuterated apigenin provides a clear pathway for tracing its metabolism. The kinetic isotope effect, resulting from the stronger C-D bond, can lead to a lower rate of metabolism, allowing for a more detailed analysis of the metabolic pathways, including the formation of this compound. nih.gov This approach allows for the differentiation of the administered deuterated apigenin and its metabolites from the endogenous, non-labeled counterparts, enabling a precise analysis of its glucuronidation kinetics and flux within the cells.

Quantitative Metabolite Profiling in Pre-clinical Models

Quantitative analysis of apigenin and its metabolites, particularly glucuronides, in pre-clinical models such as rats and mice provides crucial pharmacokinetic data. Several studies have developed and validated sensitive LC-MS/MS methods for the simultaneous quantification of apigenin and its glucuronide metabolites in plasma.

One study in rats found that after oral administration of apigenin, the plasma concentration of apigenin glucuronides reached a Cmax of 43 ± 3 ng/mL within 1.2 hours. Another study using an LC-MS/MS method for apigenin in rat plasma established a linear range of 0.50-500 ng/mL. nih.gov Following intravenous administration of 20 mg/kg of apigenin in rats, the volume of distribution was found to be extensive at 15.75 ± 11.73 L/kg, with an elimination half-life of approximately 2.52 hours. nih.gov These studies demonstrate that apigenin is rapidly and extensively metabolized to its glucuronide conjugates in vivo. The use of this compound as an internal standard in such studies is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate quantification of the native apigenin glucuronides.

Table 3: Pharmacokinetic Parameters of Apigenin and its Glucuronide in Rats

Parameter Value Administration Route Reference
Apigenin Cmax 1.33 ± 0.24 µg/mL 60 mg/kg, oral nih.gov
Apigenin Tmax 0.5 - 2.5 h Oral nih.gov
Apigenin T½ 1.8 - 4.2 h Intravenous nih.gov
Apigenin Glucuronide Cmax 43 ± 3 ng/mL 50 µmol/kg, oral
Apigenin Glucuronide Tmax 1.2 h 50 µmol/kg, oral

Investigation of Apigenin 7 Glucuronide Bio Disposition and Biological Relevance in Research Models

Pharmacokinetic Disposition of Apigenin (B1666066) 7-Glucuronide in Pre-clinical Animal Models

The study of Apigenin 7-Glucuronide's journey through the body is crucial for understanding its potential biological effects. In pre-clinical rodent models, this metabolite demonstrates specific patterns of absorption, distribution, and excretion. Research indicates that the intestine plays a more significant role than the liver in the pre-systemic elimination of both apigenin and Apigenin 7-Glucuronide. researchgate.net

Absorption Characteristics in Rodent Models (e.g., intestinal permeability studies)

In rodent models, the absorption of apigenin and its metabolites is complex. Apigenin itself has been classified as a Class II drug under the Biopharmaceutics Classification System (BCS), indicating low solubility but high permeability. nih.gov When administered orally to rats, apigenin shows very low bioavailability, estimated at 0.708%, and is primarily metabolized into Apigenin 7-Glucuronide. researchgate.net

Tissue Distribution Profiles in Animal Organs

Following administration in animal models, apigenin and its metabolites are distributed to various organs. In a study where radio-labeled apigenin was given to rats, radioactivity was detected in several tissues over a 10-day period. caldic.com The highest concentration was found in the intestine, with smaller amounts recovered in the liver (1.2%), blood (1.2%), and kidneys (0.4%). caldic.com A significant portion, 24.8%, was distributed throughout the rest of the body. caldic.com

Another study in mice fed a diet containing apigenin found that steady-state concentrations were reached after 5 days in the plasma, liver, and small intestinal mucosa. nih.gov The concentration in the small intestinal mucosa was notably higher than in the plasma or liver, reinforcing the gut's central role in apigenin disposition. nih.gov

Excretion Pathways (e.g., biliary and renal elimination in animal studies)

Excretion of apigenin and its metabolites, including Apigenin 7-Glucuronide, occurs through both renal (urine) and biliary (feces) pathways. caldic.comresearchgate.net In a study with rats, after a single oral dose of apigenin, 51.0% was recovered in the urine and 12.0% in the feces over 10 days. caldic.com

The contribution of gut microbiota can influence the excretion profile. In germ-free rats administered Apigenin 7-Glucoside (a related compound that is converted to Apigenin 7-Glucuronide), metabolites were mainly excreted in the feces. nih.gov However, in rats with human microbiota, the metabolites were predominantly recovered from the urine. nih.gov This highlights the role of intestinal bacteria in the metabolism and subsequent excretion route of these compounds. nih.gov Biliary excretion is a significant pathway for glucuronide conjugates in general, serving as a primary detoxification route in rats. nih.govuq.edu.au

Pharmacokinetic Parameters of Apigenin and its Glucuronide in Rats

Parameter Apigenin (Oral Admin) Apigenin 7-Glucuronide (Oral Admin) Finding
Oral Bioavailability (F) 0.708% Not directly measured for A7G Systemic exposure (Cmax and AUC) of apigenin was 2.62- and 14.3-fold higher, respectively, after oral A7G administration compared to oral apigenin administration. researchgate.net
Primary Metabolism Site Intestine > Liver Intestine > Liver Both compounds are classified as having moderate-to-high intestinal elimination (EG 0.626–0.979) and low hepatic elimination (EH 0.0167–0.0389). researchgate.net
Major Metabolite Apigenin 7-Glucuronide Apigenin Apigenin is mainly metabolized to A7G. researchgate.net

In Vitro Cellular Permeability and Transport Mechanisms of Apigenin 7-Glucuronide

Caco-2 Cell Monolayer Studies for Intestinal Absorption Simulation

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier to study drug absorption. researchgate.net Studies using this model show that apigenin can cross the cell monolayer, but it is also extensively metabolized into glucuronide and sulfate (B86663) conjugates during transport. sciopen.comisnff-jfb.com

The permeability of the parent compound, apigenin, is significantly higher than its glycoside forms. caldic.com When apigenin is applied to the apical (intestinal lumen) side of Caco-2 cells, it is absorbed and metabolized, with both apigenin and Apigenin 7-Glucuronide appearing on the basolateral (bloodstream) side. sciopen.comisnff-jfb.com The apparent permeability coefficient (Papp) for apigenin suggests medium permeability. sciopen.comisnff-jfb.com The efflux ratio for Apigenin 7-Glucuronide was reported as 1, suggesting transport primarily via simple diffusion in this model. isnff-jfb.com

Involvement of Efflux Transporters (e.g., MRPs, BCRP) in Cellular Disposition

Efflux transporters, which are proteins that actively pump substances out of cells, play a critical role in the disposition of flavonoid glucuronides. Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are key transporters involved in this process. frontiersin.orgnih.gov

In Caco-2 cells, it has been observed that hydrophilic phase II conjugates of apigenin, including glucuronides, are excreted back to the apical side by transporters like MRPs. ualberta.ca MRP2, located on the apical side of intestinal cells, and MRP3, on the basolateral side, are responsible for excreting conjugated metabolites into the intestinal lumen and bloodstream, respectively. frontiersin.orgualberta.ca Apigenin 7-Glucuronide has been used as a model substrate for BCRP, MRP1, MRP3, and MRP4 transporters. lookchem.com The involvement of these transporters indicates that the cellular levels and systemic availability of Apigenin 7-Glucuronide are actively regulated. lookchem.comresearchgate.net

Transport Characteristics of Apigenin and its Glucuronide in Caco-2 Cells

Compound Direction of Transport Transport Rate (pmol/cm²·min) Key Finding
Apigenin Apical to Basolateral (Absorption) 27.99 Transported across the monolayer. isnff-jfb.com
Apigenin Basolateral to Apical (Efflux) 37.29 Efflux is slightly higher than absorption. isnff-jfb.com
Apigenin 7-Glucuronide Apical to Basolateral (Absorption) 5.71 Formed within the cells and transported to the basolateral side. isnff-jfb.com
Apigenin 7-Glucuronide Basolateral to Apical (Efflux) 6.55 Preferential efflux back to the apical side. isnff-jfb.com

Assessment of Intrinsic Biological Activities of Apigenin 7-Glucuronide in Cellular and Molecular Models

Apigenin 7-Glucuronide, a major metabolite of the dietary flavonoid apigenin, has demonstrated a range of biological activities in various in vitro models. nih.govchemfaces.combiocrick.com While often considered a conjugate for excretion, research indicates that this glucuronide is not merely an inactive byproduct but possesses intrinsic pharmacological properties. nih.govresearchgate.net Studies have explored its potential in modulating key cellular pathways involved in inflammation, oxidative stress, and other physiological and pathological processes. nih.govresearchgate.netnih.gov

Apigenin 7-Glucuronide has been identified as a potent anti-inflammatory agent in cellular models. nih.govnih.gov In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses, Apigenin 7-Glucuronide demonstrated a significant ability to suppress the production of key pro-inflammatory mediators. nih.govnih.govcaymanchem.com

The compound was shown to inhibit the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner, without affecting the viability of the cells. nih.govnih.gov This reduction in inflammatory markers is linked to the downregulation of their corresponding genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Further investigation into the molecular mechanisms revealed that Apigenin 7-Glucuronide exerts its anti-inflammatory effects by inactivating critical signaling pathways, including the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), which in turn decreases the nuclear translocation of c-Jun, a component of the AP-1 transcription factor. nih.govresearchgate.net

Table 1: Anti-inflammatory Effects of Apigenin 7-Glucuronide in LPS-Stimulated RAW 264.7 Macrophages

Mediator/PathwayEffect of Apigenin 7-GlucuronideReference
Nitric Oxide (NO)Suppressed release nih.govcaymanchem.com
Prostaglandin E2 (PGE2)Suppressed release nih.govcaymanchem.com
Tumor Necrosis Factor-α (TNF-α)Suppressed release nih.govnih.gov
iNOS mRNA ExpressionSuppressed nih.gov
COX-2 mRNA ExpressionSuppressed nih.gov
AP-1 ActivityDecreased nih.gov
p38 MAPK PhosphorylationInhibited nih.gov
ERK PhosphorylationInhibited nih.govresearchgate.net

Beyond its anti-inflammatory actions, Apigenin 7-Glucuronide is recognized for its antioxidant capabilities. chemfaces.combiocrick.comresearchgate.net In cell-free assays, which measure direct radical scavenging activity, the compound has shown significant efficacy. Studies using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay demonstrated dose-dependent antioxidant activity. researchgate.netresearchgate.net Similarly, it has been shown to be effective at scavenging nitric oxide (NO) free radicals. researchgate.net

Table 2: Antioxidant Activity of Apigenin 7-Glucuronide Methyl Ester

AssayConcentrationScavenging Activity (%)IC50 Value (µg/mL)Reference
DPPH Radical Scavenging100 µg/mL83.26%36.38 researchgate.netresearchgate.net
Nitric Oxide (NO) Radical Scavenging100 µg/mL86.19%29.74 researchgate.net

Apigenin 7-Glucuronide has been shown to interact with and modulate specific molecular targets, extending its biological influence beyond general anti-inflammatory and antioxidant effects. nih.govnih.gov A notable area of activity is the inhibition of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in various pathological conditions. chemfaces.comnih.gov In vitro screening has revealed that Apigenin 7-Glucuronide can inhibit several MMPs with varying degrees of potency. nih.govcaymanchem.com It shows particularly strong inhibition against MMP-13. chemfaces.combiocrick.com

As previously mentioned, Apigenin 7-Glucuronide significantly impacts key signaling cascades. nih.govnih.gov In LPS-stimulated macrophages, it inhibits the MAPK pathways by preventing the phosphorylation of ERK and p38. nih.govresearchgate.net This action is crucial as the MAPK pathway plays a central role in regulating the expression of numerous inflammatory genes. The inhibition of this pathway leads to the inactivation of the AP-1 transcription factor, a downstream target that controls the expression of cytokines and other inflammatory mediators. nih.govresearchgate.net

Table 3: Inhibitory Activity of Apigenin 7-Glucuronide against Matrix Metalloproteinases (MMPs)

MMP TargetIC50 Value (µM)Reference
MMP-312.87 chemfaces.comcaymanchem.com
MMP-822.39 chemfaces.comcaymanchem.com
MMP-917.52 chemfaces.comcaymanchem.com
MMP-130.27 chemfaces.comcaymanchem.com

While direct studies on Apigenin 7-Glucuronide's role in cell cycle regulation are limited, extensive research on its parent aglycone, apigenin, provides significant insight into its potential effects following metabolic conversion. Apigenin is a well-documented inhibitor of cancer cell proliferation and is known to induce cell cycle arrest. nih.govnih.govfamecancermuseum.com

In various cancer cell lines, including colon, pancreatic, and breast cancer, apigenin treatment leads to a dose-dependent reduction in cell numbers. nih.govnih.gov This anti-proliferative effect is often mediated by the induction of cell cycle arrest at the G2/M phase. nih.govnih.govnih.gov This arrest is associated with the modulation of key cell cycle regulatory proteins. Apigenin has been shown to inhibit the activity of the p34(cdc2) kinase, a critical enzyme for the G2/M transition, and to decrease the protein levels of both p34(cdc2) and cyclin B1. nih.govnih.gov In some cell lines, apigenin can also halt the cell cycle at the G0/G1 checkpoint. nih.gov

Furthermore, in specific cell types like rat neuronal cells, apigenin has been observed to induce morphological differentiation, characterized by the elongation and branching of neurites, in addition to causing G2/M arrest. nih.gov This suggests that beyond simply halting proliferation, the compound can promote cellular maturation. nih.gov

Future Directions and Methodological Innovations in Apigenin D5 7 Glucuronide Research

Development of Novel Analytical Platforms for Comprehensive Glucuronide Profiling

The accurate detection and quantification of glucuronide conjugates from complex biological matrices remain a significant analytical challenge. nih.gov Glucuronidation is a primary phase II metabolic reaction for a vast number of compounds, and advancements in analytical techniques are crucial for comprehensive profiling. nih.gov Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool, allowing for the simultaneous analysis of whole classes of metabolites with high sensitivity and specificity. nih.gov

Future developments are focused on enhancing the capabilities of these platforms. Ultra-high-performance liquid chromatography (UHPLC) systems coupled with high-resolution mass spectrometry (HRMS) offer improved separation efficiency and mass accuracy, facilitating the identification of a wide range of flavonoid metabolites. nih.govmdpi.com Innovations in mass spectrometry fragmentation techniques, such as Electron Activated Dissociation (EAD), are providing more detailed structural information, which is critical for confidently identifying the specific site of glucuronide conjugation on the flavonoid backbone. sciex.com This is particularly important as the glucuronic acid bond is often labile, making structural elucidation difficult with conventional methods. sciex.com The goal is to create robust analytical workflows that cover everything from sample preparation and separation to ionization and data analysis, enabling a more complete picture of glucuronide profiles in various biological samples. nih.gov

Analytical Platform/TechniqueKey Features and AdvantagesApplication in Glucuronide Profiling
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)High sensitivity and specificity; allows for simultaneous analysis of multiple compounds. nih.govStandard method for detecting and quantifying glucuronides of xenobiotics in biological samples. nih.gov
UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry)Improved resolution and faster analysis times compared to standard HPLC. mdpi.comUsed for detailed metabolic analysis of flavonoids at different stages of development or under various conditions. mdpi.com
HRMS (High-Resolution Mass Spectrometry)Provides high mass accuracy for confident elemental composition determination of unknown metabolites.Aids in the identification and characterization of novel or unexpected glucuronide conjugates. nih.gov
EAD (Electron Activated Dissociation)An orthogonal fragmentation mechanism that generates unique diagnostic fragments. sciex.comEnables site-specific identification of glucuronide conjugation, overcoming challenges of labile bonds. sciex.com

Advanced Computational Modeling for UGT-Substrate Interactions and Glucuronide Dynamics

Computational, or in silico, approaches are becoming increasingly vital for predicting and understanding the metabolism of flavonoids. nih.gov These models offer a time- and cost-effective means to investigate the interactions between substrates like apigenin (B1666066) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation. nih.govnih.gov

Advanced computational techniques include homology modeling, where the three-dimensional structure of a human UGT enzyme is predicted based on the known structures of related proteins. nih.govfrontiersin.org These models provide detailed information about the substrate-binding pocket. frontiersin.org Molecular dynamics (MD) simulations can then be used to explore the conformational flexibility of the enzyme and how different substrates, including various flavonoids, bind within the active site. nih.gov Furthermore, machine learning algorithms are being developed to build predictive models for UGT inhibition and to identify the likely sites of metabolism (SOM) on a given molecule. nih.govnih.govresearchgate.net By integrating information on protein structure, ligand interactions, and large datasets of known substrates, these models can help predict potential drug-drug interactions and guide the design of new therapeutic agents with optimized metabolic profiles. nih.gov

Computational ApproachDescriptionApplication in UGT Research
Homology Modeling Predicts the 3D structure of a protein (e.g., UGT1A1) based on the known structure of a homologous protein. frontiersin.orgProvides structural insights into the substrate-binding domain and overall enzyme architecture. nih.govfrontiersin.org
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to study protein flexibility and ligand binding. nih.govExplores conformational changes in UGT enzymes and the dynamics of substrate recognition and binding. nih.gov
Machine Learning (ML) Models Uses algorithms to learn from large datasets to predict metabolic outcomes. nih.govPredicts which molecules will inhibit specific UGT isoforms and identifies the most probable sites of glucuronidation on a substrate. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a molecule to its biological activity using statistical methods.Develops models to predict the binding affinity and selectivity of substrates for different UGT isoforms. researchgate.net

Integration of Multi-Omics Approaches (e.g., transcriptomics, proteomics, metabolomics) to Elucidate Glucuronidation Pathways

A single-omics approach provides only a partial view of complex biological processes like glucuronidation. mdpi.com The integration of multiple omics datasets—multi-omics—offers a more comprehensive and system-wide understanding of how flavonoids are metabolized. metabolon.comfrontiersin.org This strategy combines genomics, transcriptomics, proteomics, and metabolomics to connect genetic information to functional outcomes. metabolon.commdpi.com

Transcriptomics , often using RNA-Seq, reveals the expression levels of genes encoding UGT enzymes and other relevant proteins, indicating which pathways may be active under certain conditions. mdpi.commdpi.com

Proteomics quantifies the actual levels of these enzymes, providing a more direct measure of the cell's metabolic capacity. mdpi.com

Metabolomics directly measures the substrates (e.g., apigenin) and products (e.g., Apigenin-d5 7-Glucuronide) of these reactions, capturing the ultimate phenotypic output of the metabolic network. mdpi.comnih.gov

By integrating these layers of biological information, researchers can identify key regulatory genes and critical metabolic pathways involved in flavonoid glucuronidation. mdpi.com For example, combining metabolomic and transcriptomic data can reveal correlations between the expression of a specific UGT gene and the abundance of its corresponding glucuronide product, thereby validating its function. mdpi.comnih.gov This holistic approach is essential for understanding how factors like diet, disease, or drug exposure can alter flavonoid metabolism. mdpi.comnih.gov

Omics FieldFocus of AnalysisContribution to Understanding Glucuronidation
Transcriptomics Analyzes the complete set of RNA transcripts (gene expression). metabolon.comIdentifies which UGT enzyme genes are up- or down-regulated in response to stimuli, suggesting their involvement in specific metabolic pathways. mdpi.comnih.gov
Proteomics Studies the entire complement of proteins in a cell or organism. mdpi.comQuantifies the abundance of UGT enzymes, providing a direct link between gene expression and functional protein availability. mdpi.com
Metabolomics Profiles the complete set of small-molecule metabolites. mdpi.comDirectly measures the levels of flavonoid aglycones and their glucuronide conjugates, showing the functional output of the glucuronidation pathway. nih.govmdpi.com

Strategic Design and Synthesis of Novel Deuterated Flavonoid Metabolites for Mechanistic Studies

The use of isotopically labeled compounds, particularly deuterated standards like this compound, is fundamental for advanced mechanistic and quantitative studies. nih.gov Deuterium (B1214612) (²H) is a stable, heavy isotope of hydrogen. Replacing hydrogen atoms with deuterium on a molecule creates a compound that is chemically identical to its non-deuterated counterpart but has a higher mass.

This mass difference is invaluable in mass spectrometry-based analysis, where deuterated metabolites serve as ideal internal standards. Because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, they can correct for variations in sample preparation and instrument response, leading to highly accurate quantification. The strategic design and chemical synthesis of these labeled compounds are critical. For flavonoids, synthesis often involves coupling the aglycone (apigenin) with a protected glucuronic acid donor, a process that allows for precise control over the final structure. mdpi.com The synthesis of the deuterated version requires starting with a deuterated apigenin precursor. These novel deuterated metabolites are essential not only for pharmacokinetics but also for tracing metabolic pathways and understanding the dynamics of biotransformation in detail. nih.gov

ApplicationRole of Deuterated Flavonoid MetabolitesExample
Quantitative Bioanalysis Serve as ideal internal standards in mass spectrometry to ensure accurate and precise quantification of the unlabeled analyte in biological matrices.Using this compound to accurately measure the concentration of endogenous Apigenin 7-Glucuronide in plasma.
Metabolic Fate Studies Act as tracers to follow the absorption, distribution, metabolism, and excretion (ADME) of a flavonoid without interference from endogenous pools.Administering deuterated apigenin to track its conversion into various glucuronide and sulfate (B86663) conjugates throughout the body.
Enzyme Kinetics Used as substrates in enzyme assays to study reaction rates and mechanisms with high precision.Determining the kinetic parameters (Km and Vmax) of a specific UGT enzyme for the glucuronidation of apigenin.
Mechanistic Research Help elucidate complex biochemical pathways and reaction mechanisms by distinguishing the labeled compound from other molecules. nih.govInvestigating the potential for deglucuronidation and enterohepatic recycling of apigenin glucuronides.

Exploration of Apigenin Glucuronide Biotransformation in Diverse In Vitro and Ex Vivo Research Systems

Understanding the biotransformation of apigenin requires a variety of experimental systems that can model different aspects of human metabolism. In vitro (cell-based or subcellular) and ex vivo (tissue-based) models are essential for characterizing the enzymatic processes involved in the formation of apigenin glucuronides. jst.go.jp

Human liver and intestinal microsomes are widely used in vitro systems because they contain a high concentration of UGT enzymes, the primary enzymes responsible for glucuronidation in these tissues. jst.go.jp Studies with these systems have shown that apigenin is extensively metabolized to its glucuronides, with different UGT isoforms exhibiting distinct activities and regioselectivity (i.e., preference for the C7, C4', or C5 position). jst.go.jp Recombinant UGT enzymes, which are individual UGT isoforms expressed in cell lines, allow researchers to pinpoint exactly which enzymes are responsible for forming specific metabolites like Apigenin 7-Glucuronide. researchgate.net Cell-based models, such as Caco-2 cells (a model for the intestinal barrier) or macrophage cell lines like RAW 264.7, can provide insights into both the metabolism and the biological activity of the resulting glucuronides. dntb.gov.uanih.gov For instance, research has shown that Apigenin-7-O-β-D-glucuronide can inhibit inflammatory responses in macrophages. nih.gov These diverse systems are crucial for building a comprehensive model of apigenin's fate in the body.

Research SystemDescriptionKey Findings for Apigenin Glucuronidation
Human Liver Microsomes Subcellular fractions containing concentrated phase I and II metabolic enzymes from the liver.Demonstrate high rates of apigenin glucuronidation, primarily forming Apigenin 7-Glucuronide (AP-7G) and Apigenin 4'-Glucuronide (AP-4'G). jst.go.jp
Human Intestinal Microsomes Subcellular fractions containing metabolic enzymes from the small intestine.Show significant "first-pass" metabolism of apigenin, with different kinetic profiles compared to the liver. jst.go.jp
Recombinant UGT Enzymes Individual human UGT isoforms expressed and purified from cell cultures.Identify specific enzymes responsible for apigenin metabolism; for example, UGT1A3 has been shown to catalyze apigenin glucuronidation. researchgate.net
Caco-2 Cells A human colon adenocarcinoma cell line that differentiates to form a model of the intestinal epithelial barrier.Used to study the transport and metabolism of apigenin and its derivatives across the intestinal wall. dntb.gov.ua
RAW 264.7 Macrophages A murine macrophage cell line used to study inflammatory responses.Show that Apigenin 7-Glucuronide can exert anti-inflammatory effects by suppressing the production of inflammatory mediators. nih.gov

Q & A

Q. What analytical techniques are recommended for structural characterization and quantification of Apigenin-d5 7-Glucuronide?

  • Methodological Answer : Structural identification typically employs nuclear magnetic resonance (NMR) for elucidating the glucuronide moiety and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for molecular weight confirmation (C₂₁H₁₈O₁₁; MW 446.36) . Quantification in biological matrices (e.g., plasma, urine) uses validated HPLC or capillary electrophoresis (CE) methods with internal standards (e.g., deuterated analogs). Recovery rates (89–99%) and relative standard deviation (RSD <5%) should be optimized across concentration ranges (30–50 µg/mL), as demonstrated in analogous flavonoid glucuronide studies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines:
  • Use personal protective equipment (PPE: gloves, lab coat, goggles) to avoid ingestion (H302 hazard) .
  • Store at 2–8°C in airtight containers to prevent degradation .
  • Dispose of waste via chemical hazard protocols; avoid sewer systems .

Q. How is this compound synthesized, and what purity validation steps are required?

  • Methodological Answer : Synthesis involves enzymatic glucuronidation of apigenin-d5 using UDP-glucuronosyltransferases (UGT isoforms 1A1/1A9) . Purity is validated via HPLC-UV (≥95% purity) with photodiode array detection (PDA) to confirm absence of byproducts (e.g., 4'-glucuronide isomers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates of this compound across varying concentrations?

  • Methodological Answer : Low recovery at lower concentrations (e.g., 30 µg/mL) may stem from matrix interference. Mitigate this via:
  • Solid-phase extraction (SPE) optimization (e.g., C18 cartridges) .
  • Isotope dilution with apigenin-d5 internal standard to correct for losses .
  • Adjusting mobile phase composition (e.g., acetonitrile:phosphate buffer) to enhance peak resolution .

Q. What enzymatic pathways influence the glucuronidation of Apigenin derivatives, and how do they affect metabolite profiling?

  • Methodological Answer : UGT1A1 and UGT1A9 are primary isoforms catalyzing 7-glucuronidation, with Michaelis constants (Kₘ) ranging 19–302 µM . Competitive inhibition assays using hecogenin or bilirubin can isolate isoform-specific activity. Metabolite profiling in hepatocytes or microsomal incubations should account for inter-species variability (e.g., human vs. monkey UGT kinetics) .

Q. How can this compound be distinguished from structural analogs (e.g., luteolin 7-glucuronide) in complex mixtures?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 446 → 269 for apigenin-d5 vs. m/z 462 → 285 for luteolin) . Spectral deconvolution tools (e.g., ACD/Labs) further differentiate co-eluting isomers .

Q. What experimental models are suitable for studying the intestinal absorption of this compound?

  • Methodological Answer :
  • Caco-2 cell monolayers : Assess apical-to-basal transport kinetics under physiologically relevant pH (6.5–7.4) .
  • Ussing chambers : Measure mucosal-to-serosal flux in ex vivo intestinal tissues, accounting for efflux transporters (e.g., MRP2) .
  • Stability assays : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to evaluate hydrolysis resistance .

Q. How do researchers validate the anti-inflammatory activity of this compound in mechanistic studies?

  • Methodological Answer :
  • In vitro : Treat LPS-stimulated macrophages (RAW 264.7) and quantify IL-6/IL-1β suppression via ELISA .
  • Pathway analysis : Use Western blotting to assess NF-κB p65 nuclear translocation inhibition .
  • Dose-response : Compare IC₅₀ values with parent apigenin to evaluate glucuronide bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.